Pyrazine 1-oxide

Description

The exact mass of the compound Pyrazine 1-oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 341054. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Pyrazine 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrazine 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

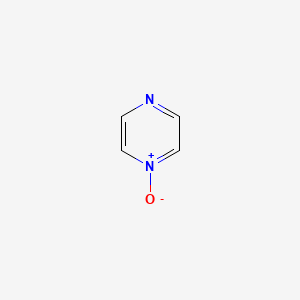

Structure

3D Structure

Properties

IUPAC Name |

1-oxidopyrazin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c7-6-3-1-5-2-4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUIZBQQGWNBRFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC=N1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178924 | |

| Record name | Pyrazine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2423-65-6 | |

| Record name | 2423-65-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrazine N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of novel Pyrazine 1-oxide derivatives

While powerful synthetic methods exist, challenges remain, particularly in achieving high regioselectivity in poly-functionalized pyrazines and in the synthesis of di-N-oxides. [8][9]Future research will likely focus on developing more selective and efficient catalytic systems, including biocatalytic and photocatalytic methods, to access novel pyrazine 1-oxide derivatives. [10][19]The exploration of these compounds as building blocks in materials science and as potent, targeted therapeutics continues to be a vibrant and promising field of research. [20][21]

References

-

Choudhary, D., Garg, S., Kaur, M., & Mutreja, V. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Available from: [Link]

-

Xia, Y., et al. (2020). Metal-Free Oxidative [5+1] Cyclization of 1,5-Enynes for the Synthesis of Pyrazine 1-Oxide. Organic Letters. Available from: [Link]

-

Ong, W. L., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology. Available from: [Link]

-

Baxter, R. A., & Spring, F. S. (1947). Preparation and reactions of some substituted pyrazine di-N-oxides. Journal of the Chemical Society (Resumed). Available from: [Link]

-

Gentry, E. C., & Knowles, R. R. (2016). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. Journal of the American Chemical Society. Available from: [Link]

-

Bera, M., et al. (2019). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Sustainable Chemistry & Engineering. Available from: [Link]

-

University of Florida. (n.d.). Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. University of Florida Digital Collections. Available from: [Link]

-

Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available from: [Link]

-

Ptasiewicz-Bak, H., & Leciejewicz, J. (2007). Pyrazine-2(1H)-thione. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

-

Bobek, M., & Bloch, A. (1972). Synthesis and biological activity of pyrazines and pyrazine ribonucleosides as pyrimidine analogs. Journal of Medicinal Chemistry. Available from: [Link]

-

Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. National Center for Biotechnology Information. Available from: [Link]

-

Sooter, J. A., Marshall, T. P., & McKay, S. E. (2003). Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides, and 2,2′:6′,2″-terpyridine-1,1″-dioxide. Heterocyclic Communications. Available from: [Link]

-

IRJMETS. (n.d.). A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS. International Research Journal of Modernization in Engineering Technology and Science. Available from: [Link]

-

Mixan, C. E., & Pews, R. G. (1977). Selective N-oxidations of chlorinated pyrazines and quinoxalines. The Journal of Organic Chemistry. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrazine 1-oxide. PubChem. Available from: [Link]

-

Wiley. (n.d.). Pyrazine-1-oxide. SpectraBase. Available from: [Link]

-

ResearchGate. (2020). Metal-Free Oxidative [5+1] Cyclization of 1,5-Enynes for the Synthesis of Pyrazine 1-Oxide. ResearchGate. Available from: [Link]

-

Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available from: [Link]

-

Ji, X., et al. (2020). Molecular recognition of pyrazine N,N′-dioxide using aryl extended calixp[8]yrroles. Organic & Biomolecular Chemistry. Available from: [Link]

-

Klein, B., & Berkowitz, J. (1959). Pyrazines. I. Pyrazine-N-oxides. Preparation and Spectral Characteristics. Journal of the American Chemical Society. Available from: [Link]

-

Snieckus, V., et al. (2020). Metal-Free [5+1]-Cycloaddition Route to Pyrazine 1-Oxides and Pyrazines. Synfacts. Available from: [Link]

-

Monogarov, K. A., et al. (2024). Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself. Crystal Growth & Design. Available from: [Link]

-

Moody, C. J., & Rees, C. W. (1979). A versatile synthetic route to quinoxaline, pyrazine and 1,2,4-triazine substituted α-amino acids from vicinal tricarbonyls. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

-

Staroń, J., et al. (2021). An efficient and regioselective biocatalytic synthesis of aromatic N-oxides by using a soluble di-iron monooxygenase PmlABCDEF produced in the Pseudomonas species. Journal of Industrial Microbiology & Biotechnology. Available from: [Link]

-

Takusagawa, F., & Koetzle, T. F. (1978). X-ray diffraction study of the crystal structures of pyrazine-2,5-dicarboxylic acid dihydrate and its magnesium complex. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry. Available from: [Link]

-

Richardson, J. F., & Parkin, S. (2002). Synthesis and X-ray characterization of a polymeric 1:3 complex of copper(II) nitrate with pyrazine. Journal of Chemical Crystallography. Available from: [Link]

-

Szpak, A., & Małecki, J. G. (2021). Recent Trends in the Chemistry of Pyridine N-Oxides. Molecules. Available from: [Link]

-

Lai, W., et al. (2022). Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. Molecules. Available from: [Link]

-

Schlegel, M., Qian, S., & Nicewicz, D. A. (2022). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. ACS Catalysis. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. irjmets.com [irjmets.com]

- 8. Preparation and reactions of some substituted pyrazine di-N-oxides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. PYRAZINE N-OXIDE(2423-65-6) 1H NMR [m.chemicalbook.com]

- 14. Pyrazine 1-oxide | C4H4N2O | CID 137595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. spectrabase.com [spectrabase.com]

- 16. journals.iucr.org [journals.iucr.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Spectroscopic Profile of Pyrazine 1-Oxide: A Comprehensive Technical Guide for Researchers

Introduction

Pyrazine 1-oxide, a key heterocyclic N-oxide, serves as a versatile building block in medicinal chemistry and materials science. Its unique electronic and structural features, conferred by the N-oxide functionality, significantly influence its reactivity and intermolecular interactions. A thorough understanding of its spectroscopic properties is paramount for researchers engaged in the synthesis, characterization, and application of pyrazine-based compounds. This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of pyrazine 1-oxide. Beyond a mere compilation of data, this guide offers field-proven insights into the principles of spectral interpretation and detailed experimental protocols, empowering researchers to confidently acquire and analyze high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For pyrazine 1-oxide, both ¹H and ¹³C NMR are crucial for confirming its molecular structure and understanding the electronic effects of the N-oxide group.

¹H NMR Spectroscopy

The ¹H NMR spectrum of pyrazine 1-oxide is characterized by distinct signals for the aromatic protons. The N-oxide group introduces a significant electronic perturbation to the pyrazine ring, leading to a downfield shift of the adjacent protons compared to the parent pyrazine.

Table 1: ¹H NMR Spectroscopic Data for Pyrazine 1-Oxide

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |

| H-2, H-6 | 8.44 | d | 1.75 | CDCl₃ |

| H-3, H-5 | 8.11 | d | 4.10 | CDCl₃ |

Data sourced from ChemicalBook.[1]

Interpretation of the ¹H NMR Spectrum:

The presence of the N-oxide group at position 1 breaks the symmetry of the pyrazine ring, resulting in two sets of chemically non-equivalent protons. The protons ortho to the N-oxide group (H-2 and H-6) are deshielded and appear at a lower field (8.44 ppm) compared to the protons meta to the N-oxide group (H-3 and H-5) at 8.11 ppm. The observed coupling constants are consistent with the expected ortho and meta couplings in a six-membered aromatic ring. The small coupling constant (J = 1.75 Hz) corresponds to the meta-coupling between H-2 and H-6, while the larger coupling constant (J = 4.10 Hz) represents the ortho-coupling between H-3 and H-5.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of pyrazine 1-oxide. The electron-withdrawing nature of the N-oxide group influences the chemical shifts of the carbon atoms in the ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Pyrazine 1-Oxide

| Carbon | Predicted Chemical Shift (δ, ppm) | Solvent |

| C-2, C-6 | ~140-145 | CDCl₃ |

| C-3, C-5 | ~125-130 | CDCl₃ |

Predicted values based on data for similar pyrazine derivatives and general principles of NMR spectroscopy. Specific experimental data from a dedicated spectral database is recommended for precise assignments.[2]

Interpretation of the ¹³C NMR Spectrum:

Similar to the ¹H NMR spectrum, the ¹³C NMR spectrum is expected to show two distinct signals for the ring carbons. The carbons directly attached to the nitrogen atom of the N-oxide group (C-2 and C-6) are expected to be the most deshielded and appear at the lowest field. The carbons at positions 3 and 5 will resonate at a higher field. The precise chemical shifts can be influenced by the solvent and concentration.

Experimental Protocol for NMR Spectroscopy

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of pyrazine 1-oxide.

I. Sample Preparation

-

Sample Purity: Ensure the pyrazine 1-oxide sample is of high purity to avoid interference from impurities in the spectrum.

-

Solvent Selection: Choose a deuterated solvent in which the sample is readily soluble. Chloroform-d (CDCl₃) is a common choice for pyrazine 1-oxide.[1]

-

Concentration: Prepare a solution of approximately 5-10 mg of pyrazine 1-oxide in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution.

-

Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneity.

II. Instrument Setup and Data Acquisition

-

Spectrometer: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: Approximately 10-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are typically sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse program.

-

Spectral Width: Approximately 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

III. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction.

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks for both ¹H and ¹³C spectra.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. The IR spectrum of pyrazine 1-oxide displays characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups, most notably the N-O bond and the aromatic C-H and C-N bonds.

Table 3: Characteristic IR Absorption Bands for Pyrazine 1-Oxide

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3100-3000 | Aromatic C-H stretch | Medium-Weak |

| ~1600-1450 | Aromatic C=C and C=N ring stretching | Medium-Strong |

| ~1325-1230 | N-O stretch | Strong |

| ~900-675 | Aromatic C-H out-of-plane bend | Strong |

Data compiled from various sources and general IR correlation tables. A strong absorption in the region of 1230-1325 cm⁻¹ is characteristic of the N-oxide function.

Interpretation of the IR Spectrum:

-

Aromatic C-H Stretching: The absorption bands in the 3100-3000 cm⁻¹ region are characteristic of the C-H stretching vibrations of the aromatic ring.

-

Ring Stretching: The complex pattern of bands between 1600 and 1450 cm⁻¹ arises from the coupled C=C and C=N stretching vibrations within the pyrazine ring.

-

N-O Stretching: The most diagnostic feature in the IR spectrum of pyrazine 1-oxide is the strong absorption band corresponding to the N-O stretching vibration. This band typically appears in the 1325-1230 cm⁻¹ region and its exact position can be influenced by the electronic nature of the ring and any substituents.

-

C-H Out-of-Plane Bending: The strong absorptions in the 900-675 cm⁻¹ region are due to the out-of-plane bending vibrations of the aromatic C-H bonds, which are often useful for determining the substitution pattern of the ring.

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.

I. Sample Preparation

-

Grinding: Thoroughly grind a small amount (1-2 mg) of pyrazine 1-oxide into a fine powder using an agate mortar and pestle.

-

Mixing: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and gently mix with the sample. Then, grind the mixture vigorously for several minutes to ensure a homogeneous dispersion of the sample in the KBr matrix.

-

Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

II. Data Acquisition

-

Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and acquire a background spectrum.

-

Sample Spectrum: Place the KBr pellet containing the sample in the holder and acquire the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Caption: Workflow for FTIR spectroscopic analysis using the KBr pellet method.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of pyrazine 1-oxide exhibits absorption bands corresponding to π → π* and n → π* transitions.

Table 4: UV-Vis Spectroscopic Data for Pyrazine 1-Oxide

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent | Transition |

| 216 | Not reported | Methanol | π → π |

| 260 | Not reported | Methanol | π → π |

| ~295 | Not reported | Methanol | n → π* |

Data sourced from various literature.[3][4] The appearance of a third absorption at 295 µm has been noted with substitution.[3]

Interpretation of the UV-Vis Spectrum:

-

π → π* Transitions: The high-energy absorption bands at 216 nm and 260 nm are attributed to π → π* transitions within the aromatic system. These transitions are typically characterized by high molar absorptivity values.

-

n → π* Transition: The lower-energy, weaker absorption band, often observed as a shoulder around 295 nm, is assigned to the n → π* transition. This involves the promotion of a non-bonding electron from one of the nitrogen atoms to an anti-bonding π* orbital.

Solvent Effects:

The position of the UV-Vis absorption bands can be influenced by the polarity of the solvent.

-

π → π* Transitions: These bands often exhibit a bathochromic (red) shift in more polar solvents.

-

n → π* Transitions: These bands typically show a hypsochromic (blue) shift in more polar solvents due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding.

Experimental Protocol for UV-Vis Spectroscopy

I. Sample Preparation

-

Solvent Selection: Choose a UV-grade solvent that is transparent in the wavelength range of interest and in which the sample is soluble. Methanol is a common choice for pyrazine 1-oxide.[4]

-

Stock Solution: Prepare a stock solution of pyrazine 1-oxide of a known concentration in the chosen solvent.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to determine the optimal concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).

II. Data Acquisition

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the instrument.

-

Sample Measurement: Fill a cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

Caption: Workflow for UV-Vis spectroscopic analysis.

Conclusion

This technical guide has provided a detailed overview of the NMR, IR, and UV-Vis spectroscopic data for pyrazine 1-oxide. By combining tabulated data, detailed experimental protocols, and expert interpretation, researchers are better equipped to utilize these powerful analytical techniques for the unambiguous characterization of this important heterocyclic compound. The principles and methodologies outlined herein are not only applicable to pyrazine 1-oxide but can also be extended to the broader class of N-heterocyclic compounds, facilitating advancements in drug discovery and materials science.

References

-

SpectraBase. Pyrazine-1-oxide. [Link]

-

Klein, B., & Berkowitz, J. (1959). Pyrazines. I. Pyrazine-N-oxides. Preparation and Spectral Characteristics. Journal of the American Chemical Society, 81(19), 5160–5165. [Link]

-

PubChem. Pyrazine 1-oxide. [Link]

-

SpectraBase. Pyrazine-1-oxide - Optional[UV-VIS] - Spectrum. [Link]

- Gajeles, G., Kim, S. M., Yoo, J.-C., Lee, K.-K., & Lee, S. H. (2020). Recyclable Anhydride Catalyst for H2O2 Oxidation: N-oxidation of Pyridine Derivatives.

- Szafran, M., & Dega-Szafran, Z. (1983). Isotope Labelling Studies of Some Aromatic N-Oxides - Part II. A Full Vibrational Assignment of the Infrared and Raman Spectra (4000-50 CM−1) of Pyrazine N-Oxide and its Fully Deuterated Analogue. Journal of Molecular Structure, 99(1-2), 105-115.

-

PubChem. Pyrazine, 1,4-dioxide. [Link]

-

National Institute of Standards and Technology. Pyrazine. [Link]

-

Klein, B., & Berkowitz, J. (1959). Pyrazines. I. Pyrazine-N-oxides. Preparation and Spectral Characteristics. Journal of the American Chemical Society, 81(19), 5160-5165. [Link]

-

Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra. [Link]

-

PubChem. Pyridazine 1-oxide. [Link]

- Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University.

-

ResearchGate. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. [Link]

-

CORE. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. [Link]

-

Indian Academy of Sciences. Studies in heterocyclic N-oxides. [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

ResearchGate. 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

Chemistry 326: Experiment #2. Electronic Structure and Solvent Effects on Vibronic Spectra of Aromatic Heterocyclic Molecules. [Link]

-

ResearchGate. Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. [Link]

-

ACS Publications. Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. [Link]

-

SpectraBase. Pyrazine - Optional[1H NMR] - Chemical Shifts. [Link]

-

ResearchGate. UV photoabsorption spectra of (a) S1, S2, and S3 of pyrazine-h4 (orange.... [Link]

-

Dalton Transactions. Spin crossover in {Fe(pyrazine)[M(CN)4]} (M = Ni, Pt) thin films assembled on. [Link]

-

National Institute of Standards and Technology. Pyrazine. [Link]

-

ACS Publications. Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself. [Link]

Sources

- 1. Pyrazine 1-oxide | C4H4N2O | CID 137595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]

- 4. Identification of N-Oxide-Containing Aromatic Heterocycles as Pharmacophores for Rumen Fermentation Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Privileged Scaffold: A Technical History of Pyrazine N-Oxide Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Pyrazine N-oxides, a class of heterocyclic compounds, have traversed a remarkable journey from early synthetic curiosities to crucial components in modern medicinal chemistry and materials science. Initially explored in the mid-20th century as oxidized derivatives of the parent pyrazine ring, their unique electronic properties, reactivity, and biological significance were progressively unveiled. The historical development of their synthesis has evolved from classical, often harsh, oxidation methods to sophisticated, selective catalytic systems. More recently, the discovery of pyrazine N-oxides as natural products has opened new avenues for understanding their roles in biological systems. In drug development, the N-oxide moiety imparts critical physicochemical properties, acting as a versatile tool to enhance solubility, modulate electronic profiles, and enable novel therapeutic strategies, such as hypoxia-activated prodrugs. This guide provides an in-depth exploration of the discovery, historical synthetic development, and burgeoning applications of pyrazine N-oxides, offering field-proven insights for researchers and professionals in chemical synthesis and drug discovery.

Chapter 1: Introduction to the Pyrazine N-Oxide Core

Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The introduction of an N-oxide functional group—a coordinate covalent bond between a nitrogen atom and an oxygen atom (N⁺–O⁻)—dramatically alters the molecule's properties. Pyrazine can be oxidized to form a mono-N-oxide or a di-N-oxide.

The N-oxide group is more than a simple derivative; it is a profound modulator of the heterocycle's chemical and physical characteristics. The N⁺–O⁻ bond is highly polar, introducing a strong dipole moment and significantly increasing the molecule's water solubility and hydrogen-bonding capacity compared to the parent pyrazine.[1] Electronically, the N-oxide group acts as an electron-donating group through resonance while being inductively electron-withdrawing. This duality governs its reactivity, making the pyrazine ring susceptible to both electrophilic and nucleophilic attack at different positions, a feature skillfully exploited in synthetic chemistry.[2][3]

In the context of drug development, these properties are invaluable. The N-oxide moiety can serve as a bioisostere for other functional groups, like carbonyls, influencing drug-receptor interactions.[4] Furthermore, the N-oxide bond is metabolically labile under specific biological conditions, such as the hypoxic (low-oxygen) environment of solid tumors, making it a key feature in the design of targeted prodrugs.[1][4]

Figure 1: Chemical structures of pyrazine and its N-oxides.

Chapter 2: Historical Context: The Synthesis of the Pyrazine Ring

The story of pyrazine N-oxides begins with the parent heterocycle. The first syntheses of pyrazines were reported in the late 19th century and remain foundational in heterocyclic chemistry.

-

Staedel–Rugheimer Pyrazine Synthesis (1876): This method involves the reaction of a 2-chloroacetophenone with ammonia to form an α-amino ketone, which then undergoes self-condensation and subsequent oxidation to yield a tetrasubstituted pyrazine.[5]

-

Gutknecht Pyrazine Synthesis (1879): A more versatile approach, the Gutknecht synthesis relies on the self-condensation of α-amino ketones, which can be prepared through various routes, such as the reduction of α-oximino ketones.[5][6] This method's adaptability made it a cornerstone for accessing a wide array of substituted pyrazines.

These classical methods established the accessibility of the pyrazine core, paving the way for subsequent investigations into its derivatives, including the N-oxides that would be systematically studied decades later.

Chapter 3: The First Wave: Systematic Synthesis and Characterization

While the parent pyrazines were known from the 1870s, the systematic preparation and study of their N-oxides gained traction in the mid-20th century. A seminal 1958 paper by Bernard Klein and Judith Berkowitz in the Journal of the American Chemical Society detailed the preparation and spectral characteristics of a series of pyrazine N-oxides.[7] This work represented a shift from accidental observation to deliberate synthesis and rigorous characterization.

The primary method employed was the direct oxidation of pyrazines using strong oxidizing agents, adapting techniques previously used for other N-heterocycles like pyridine.[8] The typical oxidant was a peroxy acid, such as peracetic acid or peroxybenzoic acid, in an organic solvent.[8][9]

Causality Behind Experimental Choices: The choice of peroxy acids was logical for several reasons:

-

Reactivity: The lone pair of electrons on the pyrazine nitrogen is nucleophilic and readily attacks the electrophilic oxygen of the peroxy acid.

-

Availability: Peroxy acids were accessible and well-understood reagents for N-oxidation at the time.

-

Reaction Conditions: The reactions could often be performed under relatively straightforward conditions, although controlling the extent of oxidation (mono- vs. di-N-oxide) proved to be a significant challenge.

This early work laid the authoritative groundwork for understanding the fundamental chemistry of pyrazine N-oxides, including their ultraviolet spectra, which were crucial for characterization before the widespread availability of NMR spectroscopy.[7]

Chapter 4: Evolution of Synthetic Methodologies

The synthesis of pyrazine N-oxides has evolved from brute-force oxidation to more controlled and selective methods.

Classical N-Oxidation with Peroxy Acids

The reaction of a pyrazine with a peroxy acid, like meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, is the most traditional approach. The reaction proceeds via a straightforward nucleophilic attack of the nitrogen on the peroxy oxygen.

Figure 2: Workflow for classical N-oxidation using m-CPBA.

A key challenge is controlling selectivity. The first N-oxidation deactivates the ring, making the second oxidation to the di-N-oxide slower. However, with sufficient oxidant and reaction time, the di-N-oxide is often formed. Achieving high yields of the mono-N-oxide requires careful stoichiometry and monitoring.[10]

Modern and Catalytic Oxidation Methods

To overcome the limitations of peroxy acids (e.g., safety concerns, purification challenges), modern reagents have been adopted.

| Reagent | Typical Conditions | Key Advantages | Key Disadvantages |

| Peroxy Acids (e.g., m-CPBA) | DCM or CHCl₃, room temp. | Readily available, well-understood reactivity. | Stoichiometric waste, potential for over-oxidation, safety with peroxides. |

| OXONE® | Acetone/Water, NaHCO₃ | Inexpensive, stable, solid reagent; good for preparing di-oxides.[11] | Generates inorganic salts, can be less selective. |

| Dimethyldioxirane (DMDO) | Acetone (in situ generation) | Mild conditions, volatile byproducts. Excellent for isolating hydrophilic products.[11] | Reagent must be freshly prepared and titrated. |

| H₂O₂ / Metal Catalyst | Water, Sodium Tungstate or Molybdenum Trioxide catalyst. | "Greener" oxidant (water is the byproduct), catalytic.[8] | Requires catalyst removal, potential for catalyst poisoning. |

Trustworthiness of Protocols: The development of methods like DMDO and catalytic H₂O₂ oxidation was driven by the need for protocols that are not only efficient but also simplify product isolation. For instance, using DMDO in acetone avoids the aqueous workups required for peroxy acids, which can lead to significant product loss for highly water-soluble N-oxides.[11] This makes the protocol inherently more reliable for this specific substrate class.

Chapter 5: A New Frontier: Pyrazine N-Oxides in Nature

For decades, pyrazine N-oxides were considered purely synthetic. A paradigm shift occurred with the discovery of (dihydro)-pyrazine N-oxides ((d)PNOs) as natural products through genome mining in Pseudomonas bacteria.[12][13][14] Researchers found that the Pseudomonas virulence factor (pvf) gene cluster is responsible for the biosynthesis of these compounds.[12]

This discovery was significant for two reasons:

-

It expanded the known chemical space of natural products, revealing that nature also utilizes the N-oxide moiety in this heterocyclic system.[12]

-

It implicated these molecules in biological signaling and virulence, suggesting they play a role in how these bacteria interact with their hosts.[12][13]

The biosynthetic pathway involves a nonribosomal peptide synthetase (NRPS) and a diiron N-oxygenase, highlighting nature's unique enzymatic machinery for constructing these scaffolds.[12][14]

Figure 3: Simplified biosynthetic pathway of natural (d)PNOs.

Chapter 6: Application in Modern Drug Discovery

The unique properties of the pyrazine N-oxide scaffold make it a "privileged" structure in medicinal chemistry.

Modulating Physicochemical Properties

The high polarity of the N-oxide group is frequently used to improve the aqueous solubility of drug candidates, a critical parameter for bioavailability.[1] This simple chemical modification can resolve formulation challenges that might otherwise terminate a drug development program.

Hypoxia-Activated Prodrugs

Solid tumors often contain regions of severe oxygen deficiency (hypoxia). This unique physiological state can be exploited for targeted drug delivery. Certain enzymes, particularly reductases that are upregulated in hypoxic cells, can selectively reduce the N-oxide bond.[4] This cleavage can "unmask" a potent cytotoxic agent precisely at the tumor site, minimizing damage to healthy, well-oxygenated tissues. Pyrazine N,N'-dioxide (PZDO) is a key redox-active motif embedded in antitumoral agents like quinoxaline 1,4-di-N-oxides, which are thought to function via this mechanism.[15]

Figure 4: Mechanism of hypoxia-activated N-oxide prodrugs.

Chapter 7: Experimental Protocols

The following protocols are illustrative and should be adapted based on the specific substrate and laboratory safety guidelines.

Protocol 7.1: Synthesis of 2,5-Dimethylpyrazine-1,4-dioxide via Peroxy Acid

This protocol is adapted from methodologies for oxidizing substituted pyrazines.[16]

Objective: To synthesize the di-N-oxide of 2,5-dimethylpyrazine using a strong peroxy acid.

Materials:

-

2,5-Dimethylpyrazine

-

Trifluoroacetic anhydride

-

Hydrogen peroxide (30% solution)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (saturated solution)

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Standard glassware

Procedure:

-

Prepare the Oxidant: In a flask cooled in an ice bath, cautiously add trifluoroacetic anhydride dropwise to a stirred solution of 30% hydrogen peroxide in DCM. Caution: This reaction is exothermic and generates trifluoroperacetic acid, a powerful and potentially explosive oxidant. Use a safety shield.

-

Dissolve Substrate: In a separate flask, dissolve 2,5-dimethylpyrazine (1.0 eq.) in DCM.

-

Oxidation: Cool the substrate solution in an ice bath. Slowly add the freshly prepared trifluoroperacetic acid solution (approx. 2.5 eq.) dropwise, maintaining the internal temperature below 10 °C.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully quench by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude solid by recrystallization or column chromatography to yield the desired 2,5-dimethylpyrazine-1,4-dioxide.

Self-Validating System: The success of the synthesis is validated by characterization (¹H NMR, ¹³C NMR, HRMS) which will confirm the symmetrical nature of the di-oxide product and the correct molecular weight. The disappearance of the starting material by TLC/LC-MS confirms reaction completion.

Protocol 7.2: Synthesis of Pyrazine-N-oxide using OXONE®

This protocol is based on modern, safer oxidation methods.[11]

Objective: To synthesize pyrazine-N-oxide with a solid, easy-to-handle oxidant.

Materials:

-

Pyrazine

-

OXONE® (potassium peroxymonosulfate)

-

Acetone

-

Water

-

Sodium bicarbonate (NaHCO₃)

-

Standard glassware

Procedure:

-

Dissolve Substrate: Dissolve pyrazine (1.0 eq.) in a mixture of acetone and water.

-

Add Reagents: Add sodium bicarbonate (approx. 4.0 eq.) to the solution, followed by the portion-wise addition of OXONE® (approx. 1.5 eq.) over 30 minutes.

-

Reaction: Stir the resulting suspension vigorously at room temperature for 18-24 hours.

-

Filtration: Filter the reaction mixture to remove inorganic salts. Wash the solid residue with acetone.

-

Concentration: Combine the filtrate and washings and concentrate under reduced pressure to remove the acetone.

-

Extraction: The remaining aqueous solution can be saturated with NaCl and extracted multiple times with a suitable organic solvent (e.g., chloroform or ethyl acetate) to isolate the hydrophilic product.

-

Drying and Purification: Dry the combined organic extracts, concentrate, and purify the crude product as needed.

Causality in Protocol: The use of NaHCO₃ is critical to buffer the reaction mixture, as the oxidation process can generate acidic byproducts. Acetone is chosen as a co-solvent for its ability to dissolve the pyrazine and its miscibility with water, creating a suitable medium for the reaction.

Chapter 8: Conclusion and Future Outlook

The historical arc of pyrazine N-oxides is a compelling narrative of chemical discovery and innovation. From their initial synthesis as simple derivatives, they have matured into a validated, "privileged" scaffold with profound implications for drug discovery and beyond. The evolution of their synthesis reflects broader trends in organic chemistry toward milder, more selective, and safer methodologies.

The future for pyrazine N-oxides is bright. Continued exploration of their natural occurrence may reveal new biological functions and biosynthetic pathways. In medicinal chemistry, the rational design of next-generation N-oxide-based prodrugs, leveraging specific tumor microenvironments or metabolic pathways, remains a fertile area of research. As synthetic methods become even more refined, chemists will gain unprecedented control over the functionalization of this versatile heterocyclic core, ensuring that the story of pyrazine N-oxides is far from over.

References

-

Yan, F., et al. (2018). Discovery of (Dihydro)pyrazine N-Oxides via Genome Mining in Pseudomonas. Organic Letters, 20(16), 4791–4795. [Link][12][13][14]

-

Sperry, J., & Yoon, V. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1035. [Link][2][3]

-

Itoh, T., et al. (2002). A new method for the synthesis of pyrazine derivatives and their N-oxides. Tetrahedron Letters, 43(48), 8635-8638. [Link][6]

-

Klein, B., & Berkowitz, J. (1958). Pyrazines. I. Pyrazine-N-oxides. Preparation and Spectral Characteristics. Journal of the American Chemical Society, 81(19), 5047-5050. [Link][7]

-

Meisenheimer, J. (1926). Über Pyridin-oxyd, ein Monocyclus mit 11 Atomen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 59(8), 1848-1853. [Link][9]

-

Ilardi, E. A., & Stivala, C. E. (2014). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry, 21(24), 2836-2857. [Link][4]

-

Rassias, G. A. (2005). Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides, and 2,2′:6′,2″-terpyridine-1,1″-dioxide. Zeitschrift für Naturforschung B, 60(9), 973-977. [Link][11]

-

Shimizu, S., et al. (1996). Process for preparing tertiary amine-N-oxide. EP0722932A1. [8]

-

Taylor, M. K., & G. A. El-Hiti. (2020). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 63(22), 13414-13454. [Link][1]

-

Ballester, P., et al. (2020). Molecular recognition of pyrazine N,N′-dioxide using aryl extended calix[2]pyrroles. Organic & Biomolecular Chemistry, 18(1), 5650-5657. [Link][15]

-

Ley, S. V., et al. (1976). Preparation and reactions of some substituted pyrazine di-N-oxides. Journal of the Chemical Society, Perkin Transactions 1, 333-337. [Link][16]

-

Pagni, R. M. (2012). The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. Pharmaffiliates. [Link][18]

-

Coburn, M. D., et al. (2010). Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105). US20100267955A1. [19]

-

Zhang, J., et al. (2022). Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. Molecules, 27(15), 4995. [Link][20]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazine - Wikipedia [en.wikipedia.org]

- 6. ir.nbu.ac.in [ir.nbu.ac.in]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Process for preparing tertiary amine-N-oxide - Patent 0722932 [data.epo.org]

- 9. orgsyn.org [orgsyn.org]

- 10. PYRAZINE N-OXIDE CAS#: 2423-65-6 [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of (Dihydro)pyrazine N-Oxides via Genome Mining in Pseudomonas - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of (Dihydro)pyrazine N-Oxides via Genome Mining in Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Preparation and reactions of some substituted pyrazine di-N-oxides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 17. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 18. nbinno.com [nbinno.com]

- 19. US20100267955A1 - Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105) - Google Patents [patents.google.com]

- 20. mdpi.com [mdpi.com]

Pyrazine 1-oxide chemical formula and molecular weight

An In-depth Technical Guide to Pyrazine 1-Oxide: Core Properties, Synthesis, and Spectroscopic Analysis

Executive Summary

Pyrazine 1-oxide is a heterocyclic N-oxide that serves as a crucial intermediate in synthetic organic chemistry and drug development. The introduction of an N-oxide moiety to the pyrazine ring significantly alters its electronic properties, reactivity, and pharmacological potential. This guide provides an in-depth technical overview of Pyrazine 1-oxide, tailored for researchers, scientists, and drug development professionals. It covers the compound's fundamental chemical properties, provides a detailed, field-proven protocol for its synthesis, outlines its spectroscopic signature for unambiguous identification, and details essential safety and handling procedures.

Core Chemical Identity and Properties

A precise understanding of a compound's fundamental properties is the bedrock of any research endeavor. Pyrazine 1-oxide, also known by its synonym Pyrazine N-oxide, is a derivative of the aromatic heterocycle pyrazine.[1]

Chemical Formula and Molecular Weight

The elemental composition and mass are critical for stoichiometric calculations and analytical characterization. The accepted chemical formula for Pyrazine 1-oxide is C₄H₄N₂O .[1][2][3][4] Its molecular weight is approximately 96.09 g/mol .[1][3]

| Property | Value | Source(s) |

| Chemical Formula | C₄H₄N₂O | [1][2][3][4] |

| Molecular Weight | 96.09 g/mol | [1][3] |

| Monoisotopic Mass | 96.032362755 Da | [3][5] |

| IUPAC Name | 1-oxidopyrazin-1-ium | [3] |

| CAS Number | 2423-65-6 | [1][2] |

| Physical Form | Solid | [1] |

| Melting Point | 112-116 °C | [1] |

Caption: Chemical structure of Pyrazine 1-Oxide.

Synthesis of Pyrazine 1-Oxide

The most common and reliable method for preparing Pyrazine 1-oxide is through the direct N-oxidation of pyrazine.[6] This electrophilic substitution is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), which serves as an oxygen-atom donor.

Mechanistic Rationale

The nitrogen atom in pyrazine possesses a lone pair of electrons, making it nucleophilic. The peroxy acid (mCPBA) has an electrophilic oxygen atom due to the electron-withdrawing nature of the adjacent carbonyl and peroxide groups. The reaction proceeds via the nucleophilic attack of the pyrazine nitrogen on this electrophilic oxygen, leading to the formation of the N-O bond and the release of meta-chlorobenzoic acid as a byproduct. The choice of a chlorinated solvent like dichloromethane (DCM) is strategic; it is relatively inert and effectively solubilizes both the starting pyrazine and the mCPBA reagent.[7]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of Pyrazine 1-Oxide.

Detailed Experimental Protocol

This protocol is adapted from established procedures for diazine oxidation.[7]

Materials:

-

Pyrazine (1.0 eq.)

-

meta-Chloroperoxybenzoic acid (mCPBA, ~77%, 1.0 eq.)

-

Dichloromethane (DCM)

-

Triphenylphosphine (PPh₃, 0.5 eq.)

-

Silica Gel

-

Ethyl Acetate (EtOAc)

-

Methanol (MeOH)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve pyrazine (1 eq.) in dichloromethane to a concentration of 0.2 M.

-

Oxidation: To the stirring solution, add mCPBA (1 eq.) portion-wise at room temperature. Causality Note: Portion-wise addition helps to control any potential exotherm.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material.

-

Quenching: After 16 hours, add triphenylphosphine (0.5 eq.) to the mixture. Continue stirring for an additional 4 hours. Expert Insight: PPh₃ is a self-validating quenching agent. It selectively reduces the remaining mCPBA to m-chlorobenzoic acid, and in the process, is itself oxidized to triphenylphosphine oxide. This prevents the peracid from interfering with the workup and ensures the reaction is terminated.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the dichloromethane solvent.

-

Purification: Purify the resulting crude residue by silica gel column chromatography. A gradient elution system is effective, starting with 100% ethyl acetate and gradually increasing polarity by introducing methanol (e.g., up to 20% MeOH in EtOAc).[7]

-

Isolation: Collect the fractions containing the product (identified by TLC) and concentrate under reduced pressure to yield Pyrazine 1-oxide as a white solid.[7]

Spectroscopic Characterization

Unambiguous characterization is essential for confirming the identity and purity of the synthesized compound. NMR spectroscopy is a primary tool for this purpose.

| Technique | Observed Chemical Shifts (δ) / Data | Source(s) |

| ¹H NMR (300 MHz, CDCl₃) | δ 8.50 (d, J = 3.9 Hz, 2H), 8.14 (d, J = 4.8 Hz, 2H) | [7] |

| ¹³C NMR (75 MHz, CDCl₃) | δ 147.8, 134.0 | [7] |

| HRMS (ESI) | m/z calculated for [M]⁺: 96.0324, found: 96.0295 | [7] |

| IR (ν_max/cm⁻¹) | 3120, 3088, 1595, 861, 847, 838 | [7] |

The ¹H NMR spectrum is particularly informative. The presence of two distinct doublets confirms the mono-oxidation of the pyrazine ring, which breaks the molecule's symmetry. The protons adjacent to the N-oxide are typically shifted downfield compared to those adjacent to the unoxidized nitrogen.

Safety and Handling

Pyrazine 1-oxide is a hazardous chemical and must be handled with appropriate precautions.[1][3]

GHS Hazard Identification

| Pictogram(s) | Signal Word | Hazard Statement(s) |

| 🔥, ❗, corrosive | Danger | H228: Flammable solid[1][3]H302: Harmful if swallowed[1][3]H315: Causes skin irritation[1][3]H318: Causes serious eye damage[1][3]H335: May cause respiratory irritation[1][3] |

Recommended Handling and Storage

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[1] For operations that may generate dust, a P3 respirator cartridge is recommended.[1]

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust. Keep away from heat, sparks, and open flames.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable solids (Storage Class 4.1B).[1][10]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

References

-

Pyrazine-1-oxide - the NIST WebBook. (National Institute of Standards and Technology) [Link]

-

Pyrazine 1-oxide | C4H4N2O | CID 137595. (PubChem, NIH) [Link]

-

Pyrazine-1-oxide. (SpectraBase) [Link]

- US20100267955A1 - Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105).

-

Pyrazine 1-oxide (C4H4N2O). (PubChemLite) [Link]

-

Pyrazine. (Wikipedia) [Link]

-

SAFETY DATA SHEET. (Fisher Scientific) [Link]

-

Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself. (ACS Publications) [Link]

-

Pyrazine, 1,4-dioxide | C4H4N2O2 | CID 520103. (PubChem, NIH) [Link]

-

Synthesis and reactions of Pyrazine. (YouTube) [Link]

-

Pyrazines. I. Pyrazine-N-oxides. Preparation and Spectral Characteristics. (Journal of the American Chemical Society) [Link]

-

Pyrazine Synthesis?. (Sciencemadness.org) [Link]

-

Molecular recognition of pyrazine N,N'-dioxide using aryl extended calix[12]pyrroles. (Royal Society of Chemistry) [Link]

Sources

- 1. Pyrazine N-oxide 97 2423-65-6 [sigmaaldrich.com]

- 2. Pyrazine-1-oxide [webbook.nist.gov]

- 3. Pyrazine 1-oxide | C4H4N2O | CID 137595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyrazine, 1-oxide,(CAS# 2423-65-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. PubChemLite - Pyrazine 1-oxide (C4H4N2O) [pubchemlite.lcsb.uni.lu]

- 6. guidechem.com [guidechem.com]

- 7. PYRAZINE N-OXIDE | 2423-65-6 [chemicalbook.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. fishersci.com [fishersci.com]

- 12. PYRAZINE N-OXIDE(2423-65-6) 1H NMR spectrum [chemicalbook.com]

Melting point and boiling point of Pyrazine 1-oxide

An In-depth Technical Guide to the Physicochemical Properties of Pyrazine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine 1-oxide (CAS No. 2423-65-6) is a heterocyclic aromatic N-oxide that serves as a crucial building block in medicinal chemistry and materials science.[1][2] As a derivative of pyrazine, a core scaffold found in numerous biologically active molecules and flavor compounds, the introduction of an N-oxide moiety dramatically alters its electronic and physical properties.[3][4] This modification enhances the molecule's polarity and hydrogen bonding capabilities, making it a subject of interest for designing novel therapeutic agents and functional materials. A thorough understanding of its fundamental physicochemical properties, particularly its melting and boiling points, is paramount for its synthesis, purification, handling, and application in a laboratory or industrial setting.

This guide provides a comprehensive analysis of the melting and boiling points of Pyrazine 1-oxide, grounded in experimental data and established scientific principles. It is designed to equip researchers with the necessary knowledge for the confident and effective use of this versatile compound.

Core Physicochemical Properties

The introduction of the polar N-oxide group significantly influences the intermolecular forces governing the physical state of Pyrazine 1-oxide, leading to distinct melting and boiling characteristics compared to its parent compound, pyrazine.

| Property | Value | Source |

| Molecular Formula | C₄H₄N₂O | [1] |

| Molecular Weight | 96.09 g/mol | [5] |

| Appearance | Light yellow to yellow solid | [6] |

| Melting Point | 112-116 °C | [5][7] |

| 103.2-104.5 °C | [6][8] | |

| Boiling Point | 337.8 °C at 760 mmHg | [5][7] |

| 126-127 °C at 14 Torr | [6] | |

| Density | 1.19 g/cm³ (Predicted) | [5][6] |

The variation in reported melting points (e.g., 112-116 °C vs. 103.2-104.5 °C) may be attributable to differences in sample purity or the specific experimental method employed for determination.[5][6][7][8] The boiling point data clearly illustrates the compound's high thermal stability and the significant effect of pressure on its phase transition temperature.[5][6][7]

Experimental Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its identity and purity. For Pyrazine 1-oxide, the capillary melting point method is a standard and reliable technique.

Principle of the Method

This technique involves heating a small, powdered sample of the solid in a capillary tube within a calibrated heating block. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. A sharp melting range (typically < 2 °C) is indicative of high purity. Impurities tend to depress and broaden the melting range.

Step-by-Step Protocol

-

Sample Preparation: Ensure the Pyrazine 1-oxide sample is completely dry and finely powdered by crushing it on a watch glass.

-

Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample to pack a small amount (2-3 mm height) of the material into the closed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating: Begin heating the block. For an unknown sample, a rapid heating rate can be used to approximate the melting point. For a known substance like Pyrazine 1-oxide, a slower rate (1-2 °C per minute) should be used when approaching the expected melting temperature (around 100 °C) to ensure thermal equilibrium and an accurate reading.

-

Observation and Recording: Carefully observe the sample. Record the temperature (T₁) when the first liquid droplet is visible and the temperature (T₂) when the last solid crystal melts. The melting point is reported as the range T₁ - T₂.

Caption: Workflow for Capillary Melting Point Determination.

Experimental Determination of Boiling Point

Given the high atmospheric boiling point of Pyrazine 1-oxide (337.8 °C), direct measurement requires careful consideration to prevent thermal decomposition.[5][7] Distillation under reduced pressure is the preferred method for purification and accurate boiling point determination.

Principle of the Method

A liquid boils when its vapor pressure equals the pressure of the surrounding atmosphere. By reducing the external pressure using a vacuum pump, the boiling point is lowered. This allows the liquid to distill at a temperature below its decomposition point. The boiling point is recorded as the temperature at which a stable reflux is achieved at a specific pressure.

Step-by-Step Protocol (Reduced Pressure)

-

Apparatus Assembly: Assemble a vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

-

Sample Addition: Place the Pyrazine 1-oxide sample and a few boiling chips or a magnetic stir bar into the round-bottom flask.

-

Vacuum Application: Connect the apparatus to a vacuum pump with a manometer to monitor the pressure. Slowly evacuate the system to the desired pressure (e.g., 14 Torr).[6]

-

Heating: Begin gently heating the flask using a heating mantle.

-

Observation and Recording: As the liquid heats, it will begin to boil and reflux. The boiling point is the stable temperature reading on the thermometer when the vapor condensate is consistently dripping from the thermometer bulb. Record both the temperature and the pressure (e.g., 126-127 °C at 14 Torr).[6]

Caption: Diagram of a Reduced Pressure Distillation Apparatus.

Factors Influencing Melting and Boiling Points

Intermolecular Forces: The Role of the N-Oxide Group

The primary reason for the dramatically higher melting and boiling points of Pyrazine 1-oxide compared to its parent compound, pyrazine, lies in the nature of its intermolecular forces.

-

Pyrazine: As a symmetric molecule, pyrazine is relatively nonpolar and experiences primarily weak van der Waals forces.[9]

-

Pyrazine 1-oxide: The N-oxide group introduces a strong dipole moment due to the formal positive charge on the nitrogen atom and the negative charge on the oxygen atom (N⁺-O⁻). This allows for strong dipole-dipole interactions between molecules, which require significantly more thermal energy to overcome during melting and boiling.

Comparative Analysis

| Compound | Melting Point (°C) | Boiling Point (°C) | Key Intermolecular Force |

| Pyrazine | 52 - 56 | 115 - 116 | Van der Waals |

| Pyrazine 1-oxide | 112 - 116 | 337.8 | Strong Dipole-Dipole |

Data sourced from[5][7][9][10][11][12]

This comparison clearly demonstrates that the addition of a single oxygen atom to form the N-oxide increases the melting point by approximately 60 °C and the atmospheric boiling point by over 220 °C, a testament to the strength of the resulting dipole-dipole interactions.

Effect of Purity

As with any crystalline compound, impurities will disrupt the crystal lattice of Pyrazine 1-oxide. This disruption requires less energy to break, resulting in a depression of the melting point . Furthermore, the melting process occurs over a broader temperature range. Therefore, a sharp, well-defined melting point that aligns with literature values is a strong indicator of high sample purity.

Atmospheric Pressure

The boiling point of a substance is fundamentally dependent on the external pressure. The reported atmospheric boiling point of 337.8 °C is the temperature at which the vapor pressure of Pyrazine 1-oxide equals 760 mmHg.[5][7] When the pressure is reduced to 14 Torr (approximately 1.8% of atmospheric pressure), the boiling point drops to 126-127 °C.[6] This relationship is crucial for professionals in drug development and process chemistry, as it allows for the safe distillation and purification of thermally sensitive compounds.

Conclusion

Pyrazine 1-oxide is a solid at room temperature with a high melting point (typically 112-116 °C) and a very high atmospheric boiling point (337.8 °C).[5][7] These properties are a direct consequence of the strong dipole-dipole interactions imparted by the N-oxide functional group. The significant difference between its physical properties and those of the parent pyrazine underscores the profound impact of this chemical modification. For researchers and development professionals, an accurate determination of the melting point serves as a reliable checkpoint for purity, while the strategic use of vacuum distillation is essential for purification to avoid thermal degradation. This foundational knowledge is critical for the effective synthesis, handling, and application of Pyrazine 1-oxide in advanced scientific endeavors.

References

- Axsyn (n.d.). Pyrazine, 1-oxide;2423-65-6.

- National Center for Biotechnology Information (n.d.). Pyrazine 1-oxide. PubChem Compound Summary for CID 137595.

- ChemicalBook (n.d.). PYRAZINE N-OXIDE CAS#: 2423-65-6.

- Sigma-Aldrich (n.d.). Pyrazine N-oxide 97 2423-65-6.

- Fisher Scientific (2025). SAFETY DATA SHEET - Pyrazine. Revision Date 22-Dec-2025.

- Fisher Scientific (2023). SAFETY DATA SHEET - Pyrazine. Revision Date 25-Sep-2023.

- Guidechem (n.d.). Pyrazine 290-37-9 wiki.

- National Center for Biotechnology Information (n.d.). Pyrazine. PubChem Compound Summary for CID 9261.

- Bayville Chemical Supply Company Inc. (n.d.). Safety Data Sheet - Pyrazine.

- Axsyn (n.d.). Pyrazine, 1-oxide;2423-65-6.

-

Wikipedia (n.d.). Pyrazine. Available at: [Link]

- ChemicalBook (2024). PYRAZINE N-OXIDE | 2423-65-6.

- ChemicalBook (n.d.). Pyrazine | 290-37-9.

- University of Glasgow (n.d.). Studies In Pyrazine Chemistry.

- Sinfoo Biotech (n.d.). Pyrazine, 1-oxide,(CAS# 2423-65-6).

- ResearchGate (2017). Review on the Synthesis of Pyrazine and Its Derivatives.

Sources

- 1. Pyrazine 1-oxide | C4H4N2O | CID 137595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrazine, 1-oxide,(CAS# 2423-65-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. guidechem.com [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazine, 1-oxide;2423-65-6 [axsyn.com]

- 6. PYRAZINE N-OXIDE CAS#: 2423-65-6 [m.chemicalbook.com]

- 7. Pyrazine, 1-oxide;2423-65-6 [axsyn.com]

- 8. PYRAZINE N-OXIDE | 2423-65-6 [chemicalbook.com]

- 9. Pyrazine - Wikipedia [en.wikipedia.org]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Pyrazine | 290-37-9 [chemicalbook.com]

A Technical Guide to the Solubility and Stability of Pyrazine 1-Oxide for Pharmaceutical Development

Abstract

Pyrazine 1-oxide is a heterocyclic N-oxide that serves as a crucial structural motif and synthetic intermediate in medicinal chemistry. Its physicochemical properties, particularly aqueous solubility and chemical stability, are paramount to its successful application in drug discovery and development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This guide provides an in-depth analysis of the solubility and stability profile of Pyrazine 1-oxide. We explore its behavior in a range of common solvents, detail the causative physicochemical principles, and present robust, field-proven protocols for the experimental determination of these key parameters. This document is intended to serve as a comprehensive resource for researchers, chemists, and formulation scientists, enabling informed decisions in the handling, development, and application of this important chemical entity.

Introduction: The Role of Pyrazine 1-Oxide in Drug Development

Heterocyclic N-oxides have become a significant class of compounds in medicinal chemistry, valued for their unique electronic properties and their ability to modulate the pharmacological profiles of parent molecules.[1] The N-oxide moiety, a strong hydrogen bond acceptor, can enhance aqueous solubility, alter metabolic pathways, and serve as a bioisosteric replacement for other functional groups like carbonyls.[1]

Pyrazine 1-oxide (also known as Pyrazine N-oxide), a simple derivative of pyrazine, embodies these characteristics. It is a key building block for more complex bioactive molecules, including potential therapeutics for a range of diseases. Understanding its fundamental properties is not merely an academic exercise; it is a prerequisite for efficient and successful drug development. Poor solubility can hinder absorption and lead to variable dosing, while instability can compromise drug efficacy and safety by generating potentially toxic degradants. This guide addresses these critical aspects directly.

Core Physicochemical Properties

A foundational understanding of Pyrazine 1-oxide's intrinsic properties is essential to interpret its behavior in solution.

| Property | Value | Source |

| Molecular Formula | C₄H₄N₂O | PubChem[2] |

| Molecular Weight | 96.09 g/mol | PubChem[2] |

| Melting Point | 112-116 °C | Sigma-Aldrich, ChemicalBook[3] |

| pKa (of conjugate acid) | 0.45 ± 0.39 (Predicted) | ChemicalBook[3] |

| Appearance | Light yellow to white crystalline solid | Sigma-Aldrich, PubChem[4] |

The presence of the N-oxide group introduces significant polarity to the otherwise aromatic pyrazine ring. This dipole moment and the ability of the oxygen atom to act as a hydrogen bond acceptor are the primary drivers of its solubility characteristics.

Solubility Profile of Pyrazine 1-Oxide

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The N-oxide functional group generally imparts greater aqueous solubility compared to its non-oxidized parent heterocycle, pyrazine.

Theoretical Considerations and Qualitative Solubility

The N-oxide moiety (N⁺-O⁻) creates a strong dipole and makes the oxygen atom an excellent hydrogen bond acceptor. This allows for favorable interactions with polar protic solvents like water and alcohols.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): High solubility is expected due to strong hydrogen bonding and dipole-dipole interactions. The parent compound, pyrazine, is noted to be freely soluble in water and organic solvents.[4]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated due to strong dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is expected, as the polar nature of Pyrazine 1-oxide is incompatible with the nonpolar environment of these solvents.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method (OECD Guideline 105) for determining the aqueous solubility of Pyrazine 1-oxide.

Causality Behind the Method: The objective is to create a saturated solution where the solid compound is in equilibrium with its dissolved state. This ensures the measured concentration represents the true maximum solubility under the specified conditions.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid Pyrazine 1-oxide to a series of glass vials containing the solvent of interest (e.g., pH 7.4 phosphate-buffered saline). The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a defined period (typically 24-48 hours) to allow the system to reach equilibrium. Rationale: Continuous agitation maximizes the surface area for dissolution and ensures a homogenous mixture.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand, or centrifuge them at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. Rationale: This step is critical to ensure that no solid particulates are carried over into the sample for analysis, which would falsely inflate the solubility measurement.

-

Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a known volume of mobile phase or a suitable solvent to prevent precipitation.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating analytical method, such as HPLC-UV or UPLC-MS, against a standard curve prepared with known concentrations of Pyrazine 1-oxide.

-

Calculation: Calculate the original concentration in the supernatant, factoring in the dilution, to determine the solubility in units such as mg/mL or µg/mL.

Stability Profile of Pyrazine 1-Oxide

Assessing the stability of a potential drug candidate is a mandatory regulatory requirement.[6][7] Forced degradation, or stress testing, is employed to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[8]

Key Degradation Pathways for N-Oxides

Heterocyclic N-oxides can be susceptible to several degradation mechanisms:

-

Reduction: The N-oxide bond can be reduced back to the parent amine (pyrazine in this case), especially in the presence of reducing agents or under certain metabolic conditions.

-

Photolysis: The N-O bond can be cleaved by exposure to light, particularly UV radiation, potentially leading to reactive radical species or ring-opening products.[9][10] Photosensitive groups often include N-oxides.[7]

-

Thermolysis: High temperatures can provide the energy needed to break bonds and initiate degradation. While pyrazine itself has been shown to enhance the thermal stability of some materials, N-oxides can be thermally labile.[11][12]

-

Hydrolysis: Stability across a range of pH values is critical. Degradation can be catalyzed by acidic or basic conditions.

Experimental Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study to assess the intrinsic stability of Pyrazine 1-oxide. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being degraded themselves.[6]

Self-Validating System: The inclusion of an unstressed control sample at each time point allows for direct comparison and confirms that degradation is due to the applied stress condition and not, for example, simple dissolution or adsorption.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a stock solution of Pyrazine 1-oxide in a suitable solvent (e.g., acetonitrile/water).

-

Application of Stress Conditions: Dispense the stock solution into separate, clearly labeled vials for each stress condition.

-

Acid Hydrolysis: Add 1N HCl.

-

Base Hydrolysis: Add 1N NaOH.

-

Oxidative Degradation: Add 3% H₂O₂. Rationale: Hydrogen peroxide is a common choice for simulating oxidative stress.[6][8]

-

Thermal Stress: Store vials at a high temperature (e.g., 60-80°C).

-

Photostability: Expose a solution and a solid sample to a controlled light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).[6][7] Wrap a control vial in aluminum foil to serve as a dark control.

-

-

Time Point Sampling: Store all samples under their respective conditions and pull aliquots at various time points (e.g., 2, 8, 24, 48 hours).

-

Neutralization/Quenching: For acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, to stop the degradation reaction.

-

Analysis: Analyze all samples (including a t=0 control) by a stability-indicating HPLC or UPLC method. A photodiode array (PDA) detector is ideal for assessing peak purity and identifying the emergence of new peaks (degradants).

-

Data Interpretation: Calculate the percentage of parent compound remaining and the percentage of each degradant formed. Use a mass spectrometer (LC-MS) to obtain mass information on the new peaks to help elucidate their structures.

Visualization of Experimental Workflows

Caption: Workflow for a Forced Degradation (Stress Testing) Study.

Recommended Analytical Methods for Quantification

Accurate quantification is the bedrock of both solubility and stability studies. The choice of analytical method must ensure specificity, linearity, accuracy, and precision.

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse method for routine analysis. Pyrazine 1-oxide, containing a chromophore, is readily detectable by UV. A C18 stationary phase with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is a typical starting point.

-

Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS): For greater sensitivity, faster run times, and definitive identification of degradation products, UPLC-MS is the preferred method. It provides both retention time and mass-to-charge ratio (m/z), which is invaluable for structural elucidation of unknown degradants.

-

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for these specific studies due to the polar and solid nature of the analyte, GC-MS can be used, particularly with derivatization or for analyzing related volatile compounds.[13][14]

Summary and Recommendations

Pyrazine 1-oxide is a polar molecule whose utility in pharmaceutical development is critically dependent on its solubility and stability.

-